molecular formula C25H24N6O2 B569516 Ibrutinib-d5 CAS No. 1553977-17-5

Ibrutinib-d5

Numéro de catalogue: B569516
Numéro CAS: 1553977-17-5
Poids moléculaire: 445.538
Clé InChI: XYFPWWZEPKGCCK-OZUAZJOXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ibrutinib-d5 is a deuterated form of Ibrutinib, a potent and irreversible inhibitor of Bruton’s tyrosine kinase. This compound is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia. The deuterated version, this compound, is often used in pharmacokinetic studies to track the drug’s behavior in the body due to its stable isotope labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ibrutinib-d5 involves the incorporation of deuterium atoms into the Ibrutinib molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced chromatographic techniques are employed to separate and purify the deuterated compound from its non-deuterated counterparts.

Analyse Des Réactions Chimiques

Chemical Reactions of Ibrutinib-d5

This compound, a synthetic compound, undergoes several chemical reactions, including oxidation, reduction, and substitution .

  • Oxidation: Involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
  • Substitution: Involves replacing one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Reaction Conditions

Reaction conditions for this compound include:

  • **Oxidation:**Utilizing hydrogen peroxide and potassium permanganate under acidic or basic conditions.
  • Reduction: Employing sodium borohydride and lithium aluminum hydride under anhydrous conditions.
  • Substitution: Depending on the desired product, using halogens, nucleophiles, and other substituting agents under various specific conditions.

Products Formed

The products formed from the chemical reactions of this compound depend on the specific conditions and reagents used. Oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Spectrometry

Ibrutinib, orelabrutinib, and zanubrutinib are all Bruton’s tyrosine kinase inhibitors . In a study, an LC-MS/MS method was created and validated for the determination of orelabrutinib, zanubrutinib, ibrutinib, and its active metabolite dihydrodiol ibrutinib in human plasma . this compound was used as the internal standard . The standard curves were linear, from 0.400 to 200 ng/mL for ibrutinib and dihydrodiol ibrutinib, 1.00–500 ng/mL for orelabrutinib, and 2.00–1000 ng/mL for zanubrutinib .

Table 1 shows the transitions observed in mass spectrometry for Ibrutinib and related compounds :

Table 1: Mass Spectrometry Transitions

AnalytesPrecursor Ion (m/z)Product Ion (m/z)DP (V)EP (V)CE (V)CXP (V)
IBR441.2304.210974015
DIH475.2304.210894315
ORE428.1411.210482915
ZAN472.2455.2110102815
IBR-d5446.2309.210974015

DP, declustering potential; EP, entrance potential; CE, collision energy; CXP, collision cell exit potential

Applications De Recherche Scientifique

Pharmacokinetic Studies

Ibrutinib-d5 as an Internal Standard
this compound is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of ibrutinib and its active metabolite, dihydrodiol ibrutinib. This application is vital for accurate pharmacokinetic profiling in clinical samples .

Method Validation
Recent studies have validated methods using this compound for quantifying drug concentrations in human plasma. The high selectivity and specificity of these methods enable reliable pharmacokinetic assessments, essential for understanding the drug's absorption, distribution, metabolism, and excretion .

Clinical Applications

Case Study: Chronic Lymphocytic Leukemia
A retrospective observational study analyzed the effectiveness and safety of ibrutinib in patients with CLL. Among 6,083 patients treated with ibrutinib, a significant number were monitored for adverse effects and treatment outcomes. The median time to next treatment was not reached, indicating sustained efficacy .

Combination Therapies
Ibrutinib has shown enhanced efficacy when combined with other agents such as rituximab and various chemotherapy regimens. A study involving patients with diffuse large B-cell lymphoma demonstrated that the addition of ibrutinib to standard chemotherapy improved progression-free survival rates .

Case Studies Highlighting Efficacy

  • Primary Central Nervous System Lymphoma
    A phase Ib study evaluated the use of ibrutinib in patients with primary central nervous system lymphoma. The results indicated that 94% of patients experienced tumor reductions when treated with ibrutinib alone, showcasing its potential effectiveness even in challenging cases .
  • Real-World Effectiveness in France
    A large cohort study from France provided insights into the real-world effectiveness of ibrutinib among CLL patients. The study highlighted that most patients did not experience significant hospitalizations due to cardiovascular or bleeding events during treatment, reinforcing the drug's safety profile .

Data Tables

Study Type Population Outcome Measure Results
Retrospective ObservationalCLL Patients (6,083)Time to Next TreatmentMedian not reached; effective treatment observed
Phase Ib StudyPCNSL Patients (18)Tumor Reduction94% experienced tumor reductions
Combination TherapyDLBCL PatientsProgression-Free SurvivalImproved outcomes with combination therapy

Mécanisme D'action

Ibrutinib-d5 exerts its effects by irreversibly binding to the cysteine residue (C481) in the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase’s enzymatic activity, thereby blocking the B-cell receptor signaling pathway. This inhibition leads to the suppression of B-cell proliferation and survival, which is crucial in the treatment of B-cell malignancies .

Comparaison Avec Des Composés Similaires

    Orelabrutinib: Another Bruton’s tyrosine kinase inhibitor with a similar mechanism of action.

    Zanubrutinib: A next-generation Bruton’s tyrosine kinase inhibitor with improved specificity and bioavailability.

    Acalabrutinib: A selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects.

Uniqueness of Ibrutinib-d5: this compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms enhances the stability and allows for precise tracking of the compound in biological systems.

Activité Biologique

Ibrutinib-d5 is a deuterated form of ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The biological activity of this compound is largely derived from its parent compound, ibrutinib, but the deuteration may influence its pharmacokinetics and pharmacodynamics. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Ibrutinib functions by covalently binding to the cysteine residue (Cys 481) in the active site of BTK, leading to sustained inhibition of BTK enzymatic activity. This inhibition disrupts B-cell receptor (BCR) signaling pathways critical for B-cell proliferation and survival, making it effective against B-cell malignancies .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, the parent compound exhibits a half-life of approximately 4-6 hours and is primarily metabolized by CYP3A4. The deuteration may enhance metabolic stability and alter clearance rates.

ParameterIbrutinib (Parent Compound)This compound (Hypothetical)
Half-Life4-6 hoursPotentially longer
MetabolismCYP3A4Potentially altered
Bioavailability~100%Potentially similar

Efficacy in Clinical Trials

Ibrutinib has shown significant efficacy in clinical studies for treating CLL and MCL. A pilot study indicated that even reduced doses of ibrutinib maintain BTK occupancy above 95%, suggesting that this compound could also exhibit similar efficacy at lower doses due to enhanced metabolic stability .

Case Studies:

  • Chronic Lymphocytic Leukemia: In a study involving patients with CLL, treatment with ibrutinib resulted in an overall response rate (ORR) of 65.8% and a complete response (CR) rate of 17.1% . The pharmacodynamic responses were consistent across different dosing regimens.
  • Paraneoplastic Neuropathy: A patient with paraneoplastic neuropathy associated with CLL was treated with ibrutinib at a dose of 420 mg/day and showed rapid improvement within two weeks, achieving disease-free status after one month .

Safety Profile

The safety profile of this compound is expected to mirror that of its parent compound. Common adverse effects include:

  • Diarrhea
  • Fatigue
  • Nausea
  • Increased risk of bleeding
  • Cardiovascular events

A retrospective observational study reported that among patients treated with ibrutinib, hospitalization rates for cardiovascular or bleeding events were low, particularly among those without pre-existing conditions .

Research Findings

Recent studies have highlighted the potential for lower dosing strategies without compromising efficacy. For instance, a study demonstrated that after an initial cycle at the standard dose, subsequent doses could be reduced significantly while maintaining biological activity . This finding supports the hypothesis that this compound may also allow for similar dosing flexibility.

Propriétés

Numéro CAS

1553977-17-5

Formule moléculaire

C25H24N6O2

Poids moléculaire

445.538

Nom IUPAC

1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D

Clé InChI

XYFPWWZEPKGCCK-OZUAZJOXSA-N

SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NC=N3)N

Apparence

Assay:≥99% deuterated forms (d1-d5)A solid

Synonymes

1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one-d5;  PCI 32765-d5;  PCI 32765-00-d5;  CRA 032765-d5;  (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibrutinib-d5
Reactant of Route 2
Reactant of Route 2
Ibrutinib-d5
Reactant of Route 3
Ibrutinib-d5
Reactant of Route 4
Ibrutinib-d5
Reactant of Route 5
Reactant of Route 5
Ibrutinib-d5
Reactant of Route 6
Reactant of Route 6
Ibrutinib-d5
Customer
Q & A

Q1: What is Ibrutinib-d5 and why is it used in the analysis of Ibrutinib?

A1: this compound is a deuterated form of Ibrutinib, meaning it has five hydrogen atoms (H) replaced with deuterium atoms (D). This isotopic substitution does not significantly alter the chemical behavior of this compound compared to Ibrutinib. Therefore, it serves as an ideal internal standard in LC-MS/MS analysis.

Q2: How does this compound improve the accuracy of Ibrutinib quantification in biological samples?

A2: Using an internal standard like this compound improves accuracy by correcting for variations during sample preparation and analysis. Since this compound has very similar physicochemical properties to Ibrutinib, it undergoes the same extraction efficiency, chromatographic retention, and ionization efficiency in the mass spectrometer. [, , ] By comparing the signal intensity of Ibrutinib to that of the known concentration of this compound, researchers can accurately determine the Ibrutinib concentration in the sample. [, , ]

Q3: In which specific analytical methods is this compound employed for Ibrutinib quantification?

A3: The provided research highlights the use of this compound as an internal standard in LC-MS/MS methods developed for quantifying Ibrutinib and its metabolites in human plasma. [, , ] These methods involve separating the analytes through liquid chromatography and detecting them using tandem mass spectrometry, with this compound serving as the reference for accurate quantification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.